Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg

Vue d'ensemble

Description

“Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg” is a linear peptide derived from the laminin B1 chain . It has been found to interfere with tumor cell adhesion and invasion of the basement membrane, exhibiting anti-angiogenic properties .

Molecular Structure Analysis

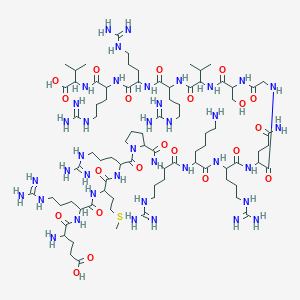

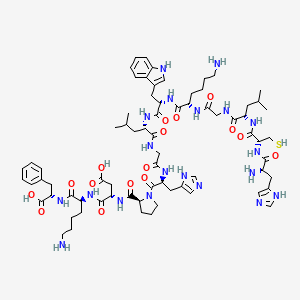

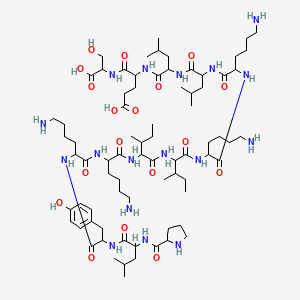

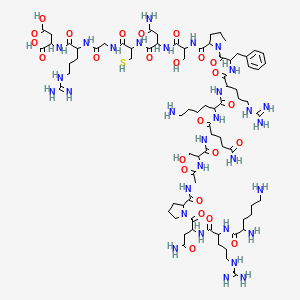

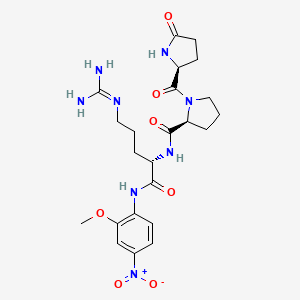

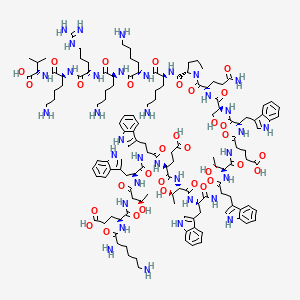

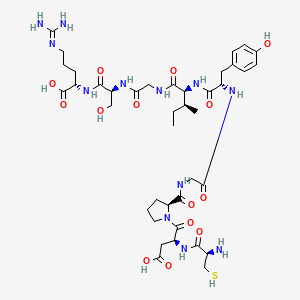

The molecular structure of this peptide is determined by its amino acid sequence. The peptide is composed of the amino acids cysteine (Cys), aspartic acid (Asp), proline (Pro), glycine (Gly), tyrosine (Tyr), isoleucine (Ile), glycine (Gly), serine (Ser), and arginine (Arg). The empirical formula is C40H62N12O14S, and the molecular weight is 967.06 .Applications De Recherche Scientifique

Inhibition of Metastasis

The sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR) and its analogs, such as YIGSR, have been studied for their inhibitory effects on experimental metastasis. Research by Maeda et al. (1998) found that YIGSR analogs where Ile is replaced by other hydrophobic amino acids were inhibitory, although Cys-containing analogs of YIGSR were less active than YIGSR itself. Among these, CYIGSR was easily oxidized to form a disulfide bond, and a cyclized Cys-containing YIGSR analog showed interesting properties (Maeda et al., 1998).

Cell Attachment and Spreading

The laminin-based nonapeptide CDPGYIGSR supports cell attachment and spreading, as observed by Massia et al. (1993). This peptide, along with the pentapeptide YIGSR, has been shown to support the attachment of various cell types and competitively bind to the 67-kDa high-affinity laminin receptor. Interestingly, YIGSR-mediated attachment and spreading occur when it is covalently immobilized, suggesting its conformational constraint is essential for cell spreading (Massia et al., 1993).

Inhibition of Angiogenesis and Tumor Growth

Sakamoto et al. (1991) studied a laminin-derived synthetic peptide, CDPGYIGSR-NH2, and found it inhibited angiogenesis and solid tumor growth. This peptide suppressed embryonic angiogenesis and migration of vascular endothelial cells induced by tumor-conditioned medium, pointing towards its potential use in antiangiogenic therapy (Sakamoto et al., 1991).

Recognition and Molecular Interaction

The functional capacity of natural amino acids for molecular recognition was tested by Birtalan et al. (2010), who found that Tyr is optimal for mediating contacts that contribute favorably to both affinity and specificity in synthetic antibody libraries. This research provides insight into how specific amino acid sequences, like CDPGYIGSR, may contribute to molecular recognition and binding (Birtalan et al., 2010).

Mécanisme D'action

- Role : The interaction with the laminin receptor influences cellular processes, including cell adhesion and migration .

- Downstream Effects : These include promoting cell attachment and supporting neurite outgrowth from dorsal root ganglia in vitro .

- ADME Properties : Unfortunately, specific pharmacokinetic data for Laminin (925-933) are scarce. However, it binds to the laminin receptor at a concentration of 1 mg/ml .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62N12O14S/c1-3-20(2)32(37(63)46-17-30(56)48-27(18-53)35(61)49-24(39(65)66)6-4-12-44-40(42)43)51-34(60)25(14-21-8-10-22(54)11-9-21)47-29(55)16-45-36(62)28-7-5-13-52(28)38(64)26(15-31(57)58)50-33(59)23(41)19-67/h8-11,20,23-28,32,53-54,67H,3-7,12-19,41H2,1-2H3,(H,45,62)(H,46,63)(H,47,55)(H,48,56)(H,49,61)(H,50,59)(H,51,60)(H,57,58)(H,65,66)(H4,42,43,44)/t20-,23-,24-,25-,26-,27-,28-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBBIWFVAWMQKZ-JDIVNGTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62N12O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

967.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the peptide Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg interact with its target, and what are the downstream effects of this interaction?

A: this compound, a synthetic peptide derived from laminin, primarily interacts with the 67 kDa laminin receptor found on various cell types, including platelets []. This interaction is mediated by the Tyr-Ile-Gly-Ser-Arg sequence within the peptide, which acts as a binding domain for the receptor []. Binding of this compound to the 67 kDa laminin receptor has been shown to inhibit cell adhesion to laminin, impacting processes like platelet aggregation and tumor cell metastasis [, , ].

Q2: What is the role of this compound in angiogenesis and tumor growth?

A: Research suggests that this compound possesses anti-angiogenic properties. It inhibits the migration of vascular endothelial cells, a crucial step in the formation of new blood vessels []. This anti-angiogenic activity contributes to its ability to suppress solid tumor growth in vivo, likely by depriving tumors of the necessary blood supply [].

Q3: Does this compound interact with any other molecules besides the 67 kDa laminin receptor?

A: While the primary target of this compound is the 67 kDa laminin receptor, there's evidence suggesting it might interact with other molecules. For instance, research on illudin S, a toxic substance, reveals that it reacts with cysteine-containing peptides, including a peptide with the sequence this compound []. The alpha,beta-unsaturated carbonyl group in illudin S acts as a Michael acceptor for the mercapto group in cysteine, leading to the formation of adducts []. This finding suggests a potential reactivity of this compound with molecules containing Michael acceptors, potentially influencing its biological activity and necessitating further investigation.

Q4: Are there any analytical techniques employed to study this compound and its interactions?

A: Various analytical techniques are utilized to study this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) helps identify and characterize the peptide and its adducts, providing insights into its interactions with other molecules like illudin S []. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in determining the structures of the peptide and its adducts, providing valuable information about its conformation and potential binding sites []. These techniques are essential for understanding the peptide's behavior and interactions in different biological contexts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.